molecular formula C8H11N3O3S B1667567 Apricitabine CAS No. 160707-69-7

Apricitabine

Cat. No. B1667567
M. Wt: 229.26 g/mol
InChI Key: RYMCFYKJDVMSIR-RNFRBKRXSA-N
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Description

Apricitabine is a type of medicine known as a nucleoside reverse transcriptase inhibitor (NRTI). NRTIs work by blocking reverse transcriptase, a protein that HIV needs to make more copies of itself .


Synthesis Analysis

Apricitabine is a novel deoxycytidine analogue reverse transcriptase inhibitor that is undergoing clinical development for the treatment of HIV-1 infection . It is rapidly absorbed after oral administration, with peak plasma concentrations being attained approximately 1.5–2 hours after dosing . The pharmacokinetics of apricitabine were largely linear with respect to dose .


Molecular Structure Analysis

Apricitabine is a deoxycytidine analogue nucleoside reverse transcriptase inhibitor . Its formal name is 4-amino-1-[ (2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]-2 (1H)-pyrimidinone .


Chemical Reactions Analysis

Apricitabine is metabolized to apricitabine triphosphate . It is predominantly excreted via the kidneys, with no significant accumulation during repeated administration .


Physical And Chemical Properties Analysis

Apricitabine has a molar mass of 229.25 g·mol−1 . It is soluble in DMSO .

Scientific Research Applications

Pharmacokinetic Interactions

Apricitabine, a deoxycytidine analog reverse transcriptase inhibitor, has been studied for its interactions with other drugs. Notably, when coadministered with lamivudine, apricitabine’s formation of triphosphate in peripheral blood mononuclear cells is markedly reduced. This interaction suggests that apricitabine should not be combined with other deoxycytidine analogs in HIV treatment (Holdich, Shiveley, & Sawyer, 2007).

Antiretroviral Efficacy

Apricitabine has shown promising antiretroviral efficacy in both antiretroviral-naive and experienced HIV-infected patients. It is particularly effective against HIV strains with mutations that confer resistance to other nucleoside reverse transcriptase inhibitors (NRTIs), making it a potential treatment option for patients with NRTI resistance (Cahn et al., 2010).

Pharmacokinetic Properties

Studies have indicated that apricitabine is rapidly absorbed after oral administration with peak plasma concentrations attained within a few hours. Most of the drug is excreted in the urine as unchanged drug, showing a low potential for interactions with drugs metabolized in the liver. Its pharmacokinetics are largely linear with respect to dose (Holdich, Shiveley, & Sawyer, 2006).

Resistance Profile

Apricitabine exhibits a resistance profile that suggests a low potential for cross-resistance with currently available NRTIs. Its effectiveness in the presence of the M184V mutation, which confers high-level resistance to lamivudine and emtricitabine, makes it a suitable replacement for these drugs in resistant cases (Cahn & Wainberg, 2010).

Mitochondrial Toxicity Profile

Apricitabine has been compared with other reverse transcriptase inhibitors regarding their effects on mitochondrial DNA replication. The findings suggest that apricitabine has a favorable mitochondrial toxicity profile, which is crucial for long-term clinical use. This feature differentiates it from other NRTIs associated with mitochondrial toxicity (de Baar et al., 2007).

Safety And Hazards

Common adverse effects of Apricitabine are nausea, diarrhea, elevated blood levels of triglycerides, and upper respiratory infection . It is not associated with abnormal lipase levels, bone marrow suppression, or liver and kidney toxicity . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

properties

IUPAC Name

4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-14-7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMCFYKJDVMSIR-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(O1)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](S[C@@H](O1)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166974
Record name Apricitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Apricitabine is a type of medicine called a nucleoside reverse transcriptase inhibitor (NRTI). NRTIs work by blocking reverse transcriptase, a protein that HIV needs to make more copies of itself.
Record name Apricitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12855
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Apricitabine

CAS RN

160707-69-7, 143338-12-9
Record name Apricitabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160707-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Apricitabine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160707697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apricitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12855
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Apricitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APRICITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1YX059ML1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name APRICITABINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DND9Y3G72C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
406
Citations
P Cahn, MA Wainberg - Journal of Antimicrobial Chemotherapy, 2010 - academic.oup.com
… Resistance to apricitabine is slow to develop in vitro and there has been little evidence of … resistance to apricitabine in clinical use thus far, including patients receiving apricitabine for up …
Number of citations: 28 academic.oup.com
P Revill, N Serradell - Drugs of the Future, 2006 - access.portico.org
… apricitabine in healthy volunteers, and a phase II study in treatmentnaïve HIV-positive patients has shown that apricitabine … of apricitabine triphosphate are related to apricitabine plasma …
Number of citations: 1 access.portico.org
MA Wainberg, P Cahn, RC Bethell… - Antiviral Chemistry …, 2007 - journals.sagepub.com
Existing nucleoside reverse transcriptase inhibitors for HIV disease are limited by problems of resistance and, in some cases, long-term toxicity. Apricitabine (ATC; formerly BCH10618, …
Number of citations: 22 journals.sagepub.com
S Cox, J Southby - Expert Opinion on Investigational Drugs, 2009 - Taylor & Francis
Background: Apricitabine (ATC) is a nucleoside reverse transcriptase inhibitor (NRTI) being developed for the treatment of HIV. ATC has promising antiviral activity, including against HIV…
Number of citations: 14 www.tandfonline.com
R Bethell, J De Muys, J Lippens… - Antimicrobial agents …, 2007 - Am Soc Microbiol
… decreases in apricitabine phosphorylation; in contrast, apricitabine at concentrations of up … of apricitabine and 3TC reduced the antiviral activity of apricitabine against HIV-1: apricitabine …
Number of citations: 24 journals.asm.org
FA Frankel, D Coutsinos, H Xu… - Antiviral Chemistry …, 2007 - journals.sagepub.com
… apricitabine. Accordingly, we studied the efficiency of chain-termination mediated by apricitabine … in the efficiency of chain-termination of apricitabine-TP by increasing its Ki. However, …
Number of citations: 13 journals.sagepub.com
MM Gaffney, PP Belliveau… - Annals of …, 2009 - journals.sagepub.com
Objective: To review the pharmacology, pharmacokinetics, efficacy, and safety of apricitabine, a nucleoside reverse transcriptase inhibitor that is currently under investigation and has …
Number of citations: 6 journals.sagepub.com
S Cox, J Deadman, J Southby… - Antiviral Drugs: From Basic …, 2011 - academia.edu
Highly active antiretroviral therapy (HAART) has been shown to suppress HIV-1 replication and improve immune function, and its use has led to a significant decrease in the morbidity …
Number of citations: 0 www.academia.edu
P Cahn, I Cassetti, R Wood, P Phanuphak, LA Shiveley… - Aids, 2006 - journals.lww.com
… compete with apricitabine for intracellular activation by phosphorylation [3] . Apricitabine has … Apricitabine retains a substantial proportion of its antiviral activity against HIV-1 containing …
Number of citations: 62 journals.lww.com
T Holdich, LA Shiveley, J Sawyer - Clinical drug investigation, 2006 - Springer
Background: Apricitabine is a novel deoxycytidine analogue reverse transcriptase inhibitor that is undergoing clinical development for the treatment of HIV-1 infection. This study was …
Number of citations: 21 link.springer.com

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